molecular formula C20H23N3O3S B2413116 N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 941940-08-5

N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2413116
CAS No.: 941940-08-5
M. Wt: 385.48
InChI Key: FWHIPPDPNLKCCP-UHFFFAOYSA-N
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Description

N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group through acylation reactions. The thiophen-2-ylmethyl moiety is then attached via nucleophilic substitution reactions. The final step involves the formation of the oxalamide linkage, which is achieved through the reaction of the intermediate compounds with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different functional groups.

    Substitution: The thiophen-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific disease targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength

Mechanism of Action

The mechanism of action of N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide
  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-N-[(thiophen-2-yl)methyl]ethanediamide stands out due to its unique combination of functional groups. The presence of the thiophen-2-ylmethyl moiety and the oxalamide linkage provides distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(thiophen-2-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-13(2)20(26)23-9-3-5-14-7-8-15(11-17(14)23)22-19(25)18(24)21-12-16-6-4-10-27-16/h4,6-8,10-11,13H,3,5,9,12H2,1-2H3,(H,21,24)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHIPPDPNLKCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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